molecular formula C18H11Cl B3059224 6-Chlorochrysene CAS No. 95791-46-1

6-Chlorochrysene

Cat. No. B3059224
CAS RN: 95791-46-1
M. Wt: 262.7 g/mol
InChI Key: LVKLJLYFIFXBKM-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

  • Melting Point : The melting point of 6-Chlorochrysene is approximately :

Scientific Research Applications

Protonation and Charge Distribution Studies

  • 6-Chlorochrysene (3), along with other halochrysenes, has been studied for its protonation in specific chemical environments. This research provides insights into charge distribution in chrysenium cations, which are crucial for understanding the chemical behavior of chrysene derivatives in various reactions. This study forms a basis for evaluating the relationships between charge delocalization in chrysenium ions and the metabolic activation of chrysenes via electrophilic pathways (Laali et al., 1997).

Toxicity and Induction Potency Studies

  • Research has shown that chlorinated chrysene, including 6-chlorochrysene, exhibits considerable toxicity and induces certain enzymes in chick embryos. This has implications for understanding the mechanism of toxicity of chlorinated chrysenes, which seems similar to that of other Ah receptor ligands (Gustafsson et al., 1994).

Potential in Cancer Treatment

  • Studies on polycyclic aromatic hydrocarbons and derivatives, including novel 6,12-disubstituted chrysene derivatives, indicate potential in treating colon cancer. This highlights the importance of these compounds in developing new anticancer agents (Banik et al., 2010).

Use in Solar Cells

  • Chrysene-based materials, including derivatives of 6-chlorochrysene, have been explored for their application in perovskite solar cells. This research is significant for the development of new materials with high efficiency and beneficial properties for solar energy conversion (Tang et al., 2021).

Analysis in Urban Air Pollution

  • Analytical methods have been developed for the sensitive and selective analysis of chlorinated polycyclic aromatic hydrocarbons, including 6-chlorochrysene, in urban air samples. This is vital for understanding the extent of environmental pollution and its potential health impacts (Nilsson & Oestman, 1993).

properties

IUPAC Name

6-chlorochrysene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Cl/c19-18-11-17-13-6-2-1-5-12(13)9-10-15(17)14-7-3-4-8-16(14)18/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVKLJLYFIFXBKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(C4=CC=CC=C34)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Cl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10241962
Record name Chrysene, 6-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10241962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

95791-46-1
Record name 6-Chlorochrysene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95791-46-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chrysene, 6-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095791461
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chrysene, 6-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10241962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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